molecular formula C18H19ClN2O4S B12732483 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate CAS No. 85607-45-0

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate

Cat. No.: B12732483
CAS No.: 85607-45-0
M. Wt: 394.9 g/mol
InChI Key: HCFUWRMPMNKJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate is a synthetic compound featuring a piperazine core substituted with a 3-oxo group and a 2-thienyl moiety, linked via an ethyl ester to a (4-chlorophenoxy)acetate group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and esterification, as seen in analogous compounds (e.g., ethyl 2-(4-chlorophenoxy)acetate derivatives) .

Properties

CAS No.

85607-45-0

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C18H19ClN2O4S/c19-13-3-5-14(6-4-13)25-12-16(22)24-10-9-21-8-7-20-18(23)17(21)15-2-1-11-26-15/h1-6,11,17H,7-10,12H2,(H,20,23)

InChI Key

HCFUWRMPMNKJPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)CCOC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes. The thienyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the piperazine derivative with 4-chlorophenoxyacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the chlorophenoxyacetate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications
Target Compound Piperazine-ethyl ester 3-oxo, 2-thienyl, (4-chlorophenoxy)acetate C₁₉H₂₀ClN₂O₄S Potential CNS activity (inferred)
Ethyl 2-(4-chlorophenoxy)acetoacetate [CAS 10263-19-1] Acetoacetate ester 4-chlorophenoxy, β-keto group C₁₂H₁₃ClO₄ Intermediate in agrochemical synthesis
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate derivatives Indole-acetate 4-chlorobenzoyl, methoxy, methyl groups Varies Antimicrobial/anti-inflammatory leads
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate [CAS 1398065-92-3] Piperazine-ethyl ester 3,4-dichlorophenyl sulfonyl C₁₄H₁₅Cl₂N₂O₅S Sulfonamide-based enzyme inhibition
  • Piperazine Derivatives : The target compound’s 3-oxo and thienyl groups distinguish it from sulfonamide-substituted analogs (e.g., CAS 1398065-92-3), which may exhibit altered solubility and target selectivity .
  • Ester Variations : Replacing the piperazine-ethyl group with indole or acetoacetate moieties (e.g., CAS 10263-19-1) shifts applications from CNS to agrochemical or antimicrobial domains .

Pharmacological Implications

  • Thienyl vs.
  • 4-Chlorophenoxy Moiety: Shared with pesticidal compounds (e.g., clofencet), this group increases lipophilicity, aiding blood-brain barrier penetration in neuroactive agents .

Physicochemical Properties

  • Stability : The ethyl ester linkage may confer hydrolytic susceptibility compared to methyl esters (e.g., CAS 34359-78-9), necessitating prodrug strategies .

Biological Activity

2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate, identified by its CAS number 85607-45-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, particularly focusing on its cytotoxicity and possible therapeutic applications.

Chemical Structure

The compound features a piperazine ring substituted with a thienyl group and an oxo group, along with a 4-chlorophenoxyacetate moiety. The molecular formula is C15_{15}H16_{16}ClN1_{1}O3_{3}S1_{1}.

Synthesis and Characterization

The synthesis of 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate typically involves multi-step organic reactions. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values observed were in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7~10Apoptosis induction
HT-29~15Cell cycle arrest

The proposed mechanism involves the induction of apoptosis through intrinsic pathways, as evidenced by increased expression of apoptotic markers such as caspase-3 and p53 in treated cells. Flow cytometry analyses revealed that treated cells exhibited accumulation in the G2/M phase of the cell cycle, leading to DNA fragmentation.

Case Studies

  • Case Study 1: Breast Cancer Treatment
    A study conducted on MCF-7 cells showed that treatment with 2-(3-Oxo-2-(2-thienyl)-1-piperazinyl)ethyl (4-chlorophenoxy)acetate at concentrations above 10 µM resulted in a significant decrease in cell viability after 48 hours. The study highlighted the compound's potential as a lead for developing new anti-cancer therapies.
  • Case Study 2: Colon Cancer Response
    In another investigation involving HT-29 cells, the compound demonstrated a dose-dependent response where higher concentrations led to increased cytotoxicity. This suggests that structural modifications could enhance its efficacy against colorectal cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.